Procainamide 4-hydroxylamine
Overview
Description
Procainamide 4-hydroxylamine is a benzamide compound obtained via the formal condensation of 4-hydroxylaminobenzoic acid and 2-(diethylamino)ethylamine. It is a metabolite found in liver microsomes and has a significant role as a drug metabolite . The compound is known for its involvement in various biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Procainamide 4-hydroxylamine is synthesized through the formal condensation of 4-hydroxylaminobenzoic acid and 2-(diethylamino)ethylamine . The reaction typically involves the use of appropriate solvents and catalysts to facilitate the condensation process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or formulation.
Chemical Reactions Analysis
Types of Reactions: Procainamide 4-hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and transformation into other biologically active compounds.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed to reduce the compound under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have distinct biological activities and therapeutic potentials.
Scientific Research Applications
Procainamide 4-hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies related to drug metabolism and chemical transformations.
Biology: The compound is studied for its role in cellular processes and its effects on different biological systems.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Procainamide 4-hydroxylamine exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit sodium channels, thereby stabilizing neuronal membranes and preventing the initiation and conduction of impulses . This mechanism is crucial for its antiarrhythmic properties and its ability to modulate cardiac function.
Comparison with Similar Compounds
Procainamide: Structurally similar to procainamide 4-hydroxylamine, but with an amide group instead of a hydroxylamine group.
Procaine: Another related compound, differing in its ester group, which affects its pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific hydroxylamine group, which imparts distinct chemical and biological properties. This structural feature allows it to undergo unique metabolic transformations and exhibit specific therapeutic effects not seen in its analogs.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFULHOJGOVPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241885 | |
Record name | Procainamide 4-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95576-27-5 | |
Record name | N-[2-(Diethylamino)ethyl]-4-(hydroxyamino)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95576-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procainamide 4-hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095576275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procainamide 4-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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